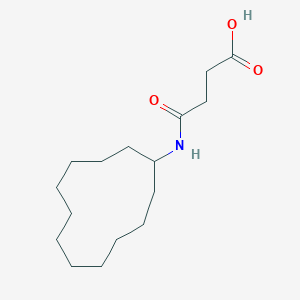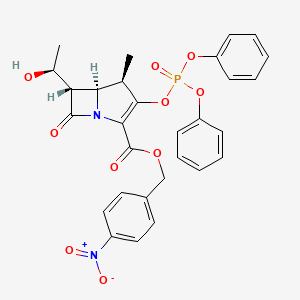
3-(5,6-dichloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone
Descripción general
Descripción
3-(5,6-dichloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone, also known as DBT-P, is a small molecule that has been studied for its potential in various scientific and medical applications. DBT-P is a novel compound that has been used in a variety of research fields, including drug discovery, materials science, and biochemistry. It has been found to possess a range of different properties that make it an attractive compound for use in research and development.
Aplicaciones Científicas De Investigación
Synthesis and Microbial Studies
- Researchers have developed methods for synthesizing benzothiazole derivatives, including those related to your compound of interest. These derivatives have been evaluated for their antibacterial and antifungal activities, indicating their potential use in microbial studies (Patel & Agravat, 2007).
Complexation with Metal Ions
- A study focused on the complexation of similar pyridin-2-yl derivatives with metal ions such as zinc(II), magnesium(II), and calcium(II). This research is significant for understanding the coordination chemistry of these compounds and their potential applications in areas like catalysis or materials science (Matczak-Jon et al., 2010).
Novel Synthon for Heterocycles
- The use of related compounds as synthons for efficient synthesis of heterocycles, including benzothiazoles, has been reported. This showcases the utility of these compounds in creating complex organic molecules for various applications (Katritzky et al., 2000).
Lanthanide Coordination Complexes
- Lanthanide coordination complexes involving benzothiazole-based ligands have been studied for their luminescence and single-molecule-magnet behavior, highlighting potential applications in materials science and nanotechnology (Kishi et al., 2018).
Antimicrobial Activity
- Similar pyridine derivatives have been synthesized and tested for antimicrobial activity, demonstrating the potential use of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Propiedades
IUPAC Name |
3-(5,6-dichloro-1,3-benzothiazol-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2OS/c13-7-4-9-10(5-8(7)14)18-12(16-9)6-2-1-3-15-11(6)17/h1-5H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHJYRUVIDOMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NC3=CC(=C(C=C3S2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5,6-dichloro-1,3-benzothiazol-2-yl)-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[3-(4-piperidinyl)phenyl]-](/img/structure/B3036632.png)


![4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3036636.png)









